D-Penicillaminatoaquacopper is a coordination compound formed from the integration of D-penicillamine, a sulfur-containing amino acid, and copper ions. This compound is primarily recognized for its therapeutic applications, particularly in the treatment of Wilson's disease, a genetic disorder that leads to excessive copper accumulation in the body. The compound's ability to chelate copper ions makes it an essential agent in detoxifying excess copper and promoting its excretion.
D-Penicillaminatoaquacopper is derived from D-penicillamine, which was initially developed as a derivative of penicillin. D-penicillamine is synthesized through the hydrolysis of penicillin and has been utilized in various medical applications due to its chelating properties. The copper component is typically sourced from copper salts, which are incorporated into the structure during the synthesis of the compound.
This compound falls under the category of metal-organic complexes, specifically classified as a copper chelate. It combines features of both organic compounds (D-penicillamine) and inorganic metal complexes (copper), making it significant in both organic chemistry and coordination chemistry.
The synthesis of D-Penicillaminatoaquacopper generally involves the reaction between D-penicillamine and a copper salt, such as copper sulfate or copper chloride. The process can be described in the following steps:
The reaction typically requires careful control of temperature and pH to ensure optimal yield and purity. The formation of the complex can be monitored using spectroscopic techniques such as UV-Vis spectroscopy, which can indicate changes in absorbance corresponding to complex formation.
D-Penicillaminatoaquacopper exhibits a unique molecular structure characterized by its coordination geometry around the copper ion. The structure can be represented as follows:
The molecular formula for D-Penicillaminatoaquacopper can be expressed as . The molecular weight is approximately 221.7 g/mol, depending on the specific form and hydration state of the compound.
D-Penicillaminatoaquacopper primarily participates in redox reactions where it acts as a reducing agent. It can also undergo ligand exchange reactions where other metal ions may replace copper under certain conditions.
The stability of D-Penicillaminatoaquacopper can be influenced by factors such as pH, temperature, and the presence of competing ligands. Its reactivity profile makes it suitable for various applications in medicinal chemistry.
The mechanism by which D-Penicillaminatoaquacopper exerts its therapeutic effects involves several key steps:
Clinical studies have shown that treatment with D-Penicillaminatoaquacopper significantly reduces serum copper levels in patients with Wilson's disease, demonstrating its efficacy as a chelating agent.
Relevant data indicates that maintaining appropriate storage conditions is crucial for preserving its efficacy.
D-Penicillaminatoaquacopper has several important scientific uses:
The therapeutic application of D-penicillamine (3-mercapto-D-valine) represents a cornerstone in managing copper dysregulation disorders. Initially investigated as a cysteine degradation product in penicillin, its metal-chelating properties were first leveraged in 1956 for Wilson's disease (WD) treatment—a genetic disorder of copper accumulation causing hepatic and neurologic damage. The seminal discovery that D-penicillamine forms stable, water-soluble complexes with copper ions revolutionized treatment paradigms, shifting focus from dietary copper restriction to active chelation [8]. By 1970, D-penicillamine received FDA approval for WD and cystinuria, establishing itself as the first-line chelator for copper overload disorders [1] [10].
The pharmacological rationale stems from D-penicillamine's unique molecular architecture: a β-thiol amino acid with a methylated backbone that enhances metabolic stability. This configuration enables selective copper binding while resisting enzymatic degradation. Early clinical studies demonstrated that D-penicillamine (750–1500 mg/day) effectively mobilized hepatic copper stores, increasing urinary copper excretion >2 mg/day within 24 hours and reducing free serum copper to <10 μg/dL [1] [5]. Longitudinal data from 405 WD patients revealed hepatic improvement in >90% and neurologic improvement in >55% of therapy-naive individuals, validating its disease-modifying efficacy [5]. The evolution continued with bioinspired chelators designed to mimic endogenous copper chaperones, yet D-penicillamine remains a therapeutic archetype due to its proven chelation thermodynamics and clinical track record [8].
Table 1: Key Milestones in D-Penicillamine-Based Chelation Therapy
Year | Development | Significance |
---|---|---|
1943 | Isolation from penicillin hydrolysate | Identification of novel β-thiol amino acid |
1956 | First WD treatment trial | Demonstrated copper-mobilizing capacity in humans |
1970 | FDA approval for WD & cystinuria | Established as first-line therapy for copper dysregulation |
1980s | Mechanistic studies of Cu(I) coordination | Revealed polynuclear cluster formation in biological environments |
2000s | Development of bioinspired Cu(I) chelators | Designed selective intracellular copper scavengers mimicking Atox1 chaperone |
The efficacy of D-penicillamine hinges on its copper-thiolate coordination chemistry, characterized by dynamic Cu(I)-S bonds adaptable to biological redox environments. Cuprous copper (Cu(I)) exhibits remarkable coordination plasticity, forming geometries from linear digonal to tetrahedral complexes based on ligand availability and steric constraints [2]. D-penicillamine's thiolate group (-S⁻) serves as an electron-donating ligand, creating stable Cu(I)-thiolate complexes with binding affinities (Kd ≈ 10⁻¹⁷ M) exceeding those of endogenous copper carriers [8].
Spectroscopic and crystallographic analyses reveal that under physiologic conditions, D-penicillamine initially forms mononuclear Cu(I)-D-penicillamine complexes with Cu-S bond lengths of ~2.2 Å. These rapidly evolve into polynuclear clusters via thiolate bridging, where sulfur atoms coordinate multiple copper centers [2] [6]. The coordination flexibility arises from the deformability of Cu(I)-S bonds, with reorganization energies as low as 20–30 kJ/mol—enabling rapid ligand exchange essential for biological chelation [2]. This plasticity facilitates adaptive responses to copper concentration gradients: at low Cu(I) levels, stable mononuclear complexes dominate, while copper overload promotes cluster polymerization [8].
Redox activity is another cornerstone mechanism. Copper-catalyzed D-penicillamine oxidation consumes O₂ stoichiometrically (2:1 molar ratio), generating reactive oxygen intermediates:
$$2\,Cu^+ + 2\,DPSH + 2\,O2 \rightarrow (DPS)2Cu^{II} + Cu^{II} + 2\,O_2^{•-} + 2\,H^+$$
$$2\,O2^{•-} + 2\,H^+ \rightarrow H2O2 + O2$$
This reaction cascade produces superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂), verified through scopoletin fluorescence assays and superoxide dismutase-inhibitable nitroblue tetrazolium reduction [4]. While contributing to anti-inflammatory effects in rheumatoid arthritis, this pro-oxidant activity necessitates careful monitoring in copper-overload conditions to avoid collateral oxidative damage [4] [8].
Table 2: Copper-Thiolate Coordination Geometries in D-Penicillamine Complexes
Coordination Geometry | Cu-S Bond Length (Å) | Nuclearity | Biological Relevance |
---|---|---|---|
Digonal | 2.15–2.20 | Mononuclear | Initial copper sequestration |
Trigonal | 2.20–2.30 | Trinuclear | Intermediate polymerization state |
Tetrahedral | 2.25–2.40 | Tetranuclear | Stable cluster form in hepatic cells |
Thiolate-bridged | 2.30–2.45 | Polynuclear | Copper storage/detoxification in lysosomes |
The discovery that D-penicillamine forms polynuclear copper clusters in vivo revolutionized chelation strategy design. Crystallographic evidence confirms that under copper-saturated conditions, D-penicillamine assembles into high-nuclearity complexes like [Cu₆(D-pen)₄(O₂CCF₃)₂] and [Cu₈(SR)₄] (SR = thiolate ligand), where copper atoms exhibit cuprophilic interactions (Cu···Cu distances: 2.66–2.71 Å) below twice the van der Waals radius (2.80 Å) [6] [7] [9]. These clusters feature:
The Cu₄(D-pen)₄ cluster exemplifies therapeutic relevance: four copper(I) ions form a tetrahedral core stabilized by four D-penicillamine ligands through bidentate coordination (Cu-S and Cu-N bonds). This structure mimics the metallothionein cluster topology, enabling efficient copper buffering. DFT calculations confirm Cu-S bonds (-20.7 to -24.2 kcal/mol) are stronger than Cu-N bonds (-15.0 to -17.6 kcal/mol), explaining cluster stability in physiologic environments [9].
Bioinspired chelators now leverage this paradigm. Designed to penetrate hepatocytes and selectively extract copper from ATP7B, they form intracellular polynuclear clusters that shuttle copper to excretion pathways. Compared to mononuclear complexes, these clusters offer:
Table 3: Structural Parameters of Therapeutic Copper Clusters
Cluster Formula | Nuclearity | Cu···Cu Distance (Å) | Ligand Coordination | Therapeutic Mechanism |
---|---|---|---|---|
[Cu₄(D-pen)₄] | 4 | 2.662 | μ₂-S bridging, N-binding | Hepatic copper mobilization |
[Cu₆(O₂CAr)₄(O₂CCF₃)₂] | 6 | 2.663–2.710 | Carboxylate/ester bridges | Copper sequestration in cytosol |
[Cu₈(SR)₄(NHT)₄] | 8 | 2.663–2.710 | Thiolate/N-heterocyclic thiones | Catalytic copper detoxification |
[Cu₂₅(SG)₂₀] | 25 | 2.75–3.10 | Glutathione thiolates | Biliary copper excretion |
Modern catalytic clusters like Cu₄NC ([Cu₄(NHT)₄]) demonstrate how precise nuclearity and ligand engineering (e.g., N-heterocyclic thiones) optimize copper coordination dynamics. These structures maintain catalytic activity while resisting oxidation—addressing a key limitation of early copper chelators [9]. The progression from simple D-penicillamine complexes to engineered polynuclear clusters represents a fundamental shift toward biomimetic chelation that exploits natural copper-handling mechanisms [8] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7